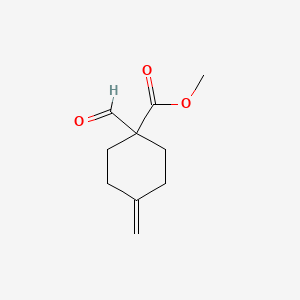
methyl1-formyl-4-methylidenecyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with formyl and methylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary based on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
類似化合物との比較
Similar Compounds
Compounds similar to methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate include other cyclohexane derivatives with different substituents, such as:
- Methyl 1-formylcyclohexane-1-carboxylate
- Methyl 4-methylidenecyclohexane-1-carboxylate
Uniqueness
The uniqueness of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural characteristics and potential biological activities make it a candidate for further investigation. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Synthesis
Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is characterized by a cyclohexane ring with multiple functional groups, including a formyl group and a carboxylate. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions to achieve high yield and purity.
Synthetic Routes
- Cyclization : A common method for synthesizing the compound.
- Oxidation and Reduction : These reactions modify the compound's properties, potentially enhancing its biological activity.
The biological activity of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exhibit various biochemical effects, potentially influencing pathways related to cancer treatment and other therapeutic areas .
Case Studies and Research Findings
- Cancer Research :
-
Toxicological Assessments :
- Evaluations using next-generation risk assessment approaches have highlighted the need for comprehensive bioactivity profiles for compounds like methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate. These assessments utilize both in vitro and in silico methods to predict biological responses and safety profiles .
-
Pharmacological Applications :
- The compound has been investigated as a precursor in drug synthesis, with potential applications in developing new therapeutic agents targeting specific diseases.
Table: Summary of Biological Activities
特性
IUPAC Name |
methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h7H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEKWFVQSMSXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=C)CC1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














